Megathyrin A

Description

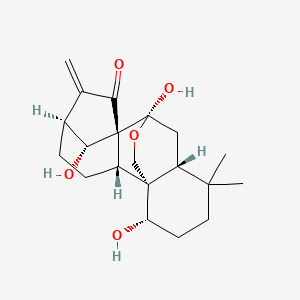

Megathyrin A is a diterpenoid compound first isolated in 1994 from the leaves of Isodon megathyrsus (Lamiaceae), a plant native to northwestern China and traditionally used for treating gastrointestinal disorders and inflammation . Key spectroscopic features include a conjugated ketone (IR: 1726, 1647 cm⁻¹; UV: 230.5 nm) and a complex NMR profile revealing tertiary methyls, oxygenated methines, and a hemiacetal carbon . Its absolute configuration was assigned as ent-7α,20-13, a unique skeletal framework among diterpenoids . This compound exhibits significant cytotoxicity, making it a candidate for anticancer research .

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2S,5S,8R,9R,11R,15S,18R)-9,15,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

InChI |

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-19(24,20(12,15(10)22)16(11)23)8-13(18)17(2,3)7-6-14(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16+,18-,19+,20-/m0/s1 |

InChI Key |

VPZCKRKZFRCZMX-FINWQXJNSA-N |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1C[C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)C |

Canonical SMILES |

CC1(CCC(C23C1CC(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Megathyrin A belongs to the ent-kaurane diterpenoid class, which is abundant in Isodon species. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Structural Differentiation: this compound and B share a diterpenoid backbone but differ in oxygenation and methylation. Megathyrin B’s higher melting point and optical rotation suggest increased hydrogen bonding and stereochemical complexity compared to this compound . Rabdocoetins B and C, co-isolated with this compound, lack the hemiacetal moiety but exhibit epoxide and ester groups, which may influence their cytotoxicity profiles . Non-Isodon compounds like Megistoquinone I (a benzoquinone derivative) diverge entirely in structure and bioactivity, emphasizing the uniqueness of Isodon diterpenoids .

Bioactivity: this compound and rabdocoetins B–D all demonstrate cytotoxicity, likely due to their ability to disrupt cellular membranes or interfere with mitochondrial function . However, the exact mechanisms and potency remain unquantified in available studies. In contrast, Megistoquinone I’s antibacterial activity stems from its redox-active quinone group, which generates reactive oxygen species .

Sources and Biosynthetic Pathways: this compound and B are exclusive to Isodon species, whereas Megistoquinones are isolated from Sarcomelicope (Rutaceae). This phylogenetic distinction correlates with divergent biosynthetic routes: Isodon compounds derive from ent-kaurene, while Megistoquinones arise from shikimate pathways .

Research Implications and Gaps

- Structural Clarification : Discrepancies in this compound’s molecular formula (C₁₇H₂₂O₄ vs. C₂₀H₂₈O₅) warrant re-evaluation using modern techniques like X-ray crystallography or high-resolution mass spectrometry .

- Bioactivity Profiling : Comparative IC₅₀ values for this compound and analogs are lacking, limiting mechanistic insights.

- Synthetic Studies : Total synthesis of this compound could resolve sourcing challenges and enable structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.